molecular formula C9H16NNaO4S B2733159 Sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-sulfinate CAS No. 2580145-54-4

Sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-sulfinate

Cat. No. B2733159
CAS RN: 2580145-54-4
M. Wt: 257.28
InChI Key: UHGNFGCVKHATOT-UKMDXRBESA-M
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Description

This compound is a sodium salt of a sulfinate ester, which contains a cyclobutane ring and an isobutyl carbamate group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, sodium sulfinates in general can be synthesized from the corresponding sulfonyl chlorides or from organohalides and sodium sulfite .


Molecular Structure Analysis

The compound contains a cyclobutane ring, which is a four-membered carbon ring. It also has a sulfinate group (-SO2-) attached to the ring, and an isobutyl carbamate group (-OC(O)NHC(CH3)3) attached to the same carbon as the sulfinate group.


Chemical Reactions Analysis

Sodium sulfinates can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They can participate in various types of reactions, including S-S, N-S, and C-S bond-forming reactions .

Mechanism of Action

The mechanism of action of this compound is not known without more specific context. Sodium sulfinates can act as nucleophiles in various reactions .

properties

IUPAC Name

sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S.Na/c1-9(2,3)14-8(11)10-6-4-7(5-6)15(12)13;/h6-7H,4-5H2,1-3H3,(H,10,11)(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGNFGCVKHATOT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)S(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16NNaO4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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